molecular formula C13H14ClN3O B10949543 2-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide

2-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B10949543
M. Wt: 263.72 g/mol
InChI Key: SEUNLHDEEHBWDQ-UHFFFAOYSA-N
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Description

2-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 2-chloro group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1-ethylpyrazole with appropriate reagents under controlled conditions.

    Attachment to Benzamide: The synthesized pyrazole ring is then attached to the benzamide core through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the benzamide core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

2-chloro-N-(1-ethyl-5-methylpyrazol-4-yl)benzamide

InChI

InChI=1S/C13H14ClN3O/c1-3-17-9(2)12(8-15-17)16-13(18)10-6-4-5-7-11(10)14/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

SEUNLHDEEHBWDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

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